Product packaging for Octamethyleneimine(Cat. No.:CAS No. 5661-71-2)

Octamethyleneimine

Cat. No.: B147374
CAS No.: 5661-71-2
M. Wt: 127.23 g/mol
InChI Key: NRHDCQLCSOWVTF-UHFFFAOYSA-N
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Description

Octamethyleneimine, also known as Azacyclononane, is a cyclic secondary amine with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol . This compound is supplied as a colorless to light yellow clear liquid at room temperature and must be stored in a cool, dark place . Its physical properties include a boiling point of 188 °C , a flash point of 61 °C , and a specific gravity of 0.89 . As a building block in organic synthesis, this cyclic amine is valuable for constructing larger, more complex nitrogen-containing structures. It is a key intermediate for developing novel compounds in materials science and pharmaceutical research. Researchers should note that this compound is a combustible liquid and causes severe skin burns and eye damage . Proper safety precautions must be followed, including wearing protective gloves, eye protection, and face protection, and ensuring the compound is handled in a well-ventilated place . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N B147374 Octamethyleneimine CAS No. 5661-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azonane
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InChI

InChI=1S/C8H17N/c1-2-4-6-8-9-7-5-3-1/h9H,1-8H2
Source PubChem
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InChI Key

NRHDCQLCSOWVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCNCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
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DSSTOX Substance ID

DTXSID00205179
Record name Perhydroazonine
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Molecular Weight

127.23 g/mol
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CAS No.

5661-71-2
Record name Octahydro-1H-azonine
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Record name Perhydroazonine
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Synthetic Methodologies and Precursor Chemistry of Octamethyleneimine

Established Synthetic Routes for Octamethyleneimine Production

The synthesis of this compound can be achieved through both direct and multi-step approaches, leveraging different chemical transformations and precursors to construct the eight-membered nitrogen-containing ring.

Direct Synthetic Approaches

Direct synthetic approaches typically involve the formation of the azocane (B75157) ring in a single key step from a suitable linear or cyclic precursor. One notable industrial production method for this compound involves the catalytic hydrogenation of suberonitrile (octanedinitrile). This process is conducted under elevated temperature and pressure conditions in the presence of ammonia (B1221849) and heterogeneous cobalt catalysts. The reaction can be performed in the liquid phase using either continuous or batch processes, with the catalyst often arranged in a fixed bed reactor . Another method mentioned involves preparation at elevated temperatures (around 225 °C) youtube.com.

Multi-step Synthetic Strategies

Multi-step synthetic strategies provide alternative routes to this compound, often allowing for greater control over the final product's structure and functionality. A common multi-step method involves the reduction of 8-octanolactam (also known as caprylolactam or azonan-2-one), an eight-membered cyclic amide chembeez.comnih.gov. The reduction of 8-octanolactam to octahydroazonine (this compound) can be effectively carried out using reducing agents such as lithium aluminum hydride in a solvent like ether prepchem.com. This reaction typically involves stirring the mixture for several hours prepchem.com.

Another multi-step approach involves a Rhodium-catalyzed cycloaddition-fragmentation sequence nih.gov. This strategy provides a direct route to functionalized azocanes starting from cyclopropane (B1198618) precursors nih.gov. The process involves alkene insertion into rhodacyclopentanones, followed by a formal fragmentation nih.gov.

Ring expansion strategies from smaller cyclic amines, such as piperidines, have also been explored for the synthesis of azocanes nih.gov. One such method involves a metal-free ring-expansion of 2-(trifluoropropan-2-ol) piperidines, proceeding through a bicyclic azetidinium intermediate nih.gov.

Intramolecular cyclization reactions of appropriate linear precursors represent another avenue for azocane synthesis. An intramolecular hydroaminomethylation protocol involving ω-amino alkenes has been developed to construct the azocane ring acs.org. This method leverages the reaction of an amino alkene with carbon monoxide and hydrogen (syngas) in the presence of a transition metal catalyst, followed by in situ reductive amination acs.org.

Furthermore, routes starting from aminoacetophenones have been reported for the synthesis of highly functionalized azocane derivatives mdpi.com. These methods demonstrate the versatility of using readily available starting materials for constructing the azocane core with diverse substituents mdpi.com.

The yields for some of these synthetic routes have been reported:

Synthetic MethodPrecursor(s)Key Reagent/CatalystReported YieldCitation
Reduction of 8-Octanolactam8-OctanolactamLithium Aluminum Hydride (LiAlH4)90% prepchem.com
Rh-catalyzed Cycloaddition-FragmentationCyclopropane precursorCationic Rh(I) system34-53% nih.gov
Intramolecular Hydroaminomethylationω-Amino alkeneRhodium catalyst, CO/H228% acs.org

Stereoselective Synthesis Considerations in this compound Chemistry

Stereoselective synthesis, the controlled formation of specific stereoisomers, is a critical aspect in the synthesis of many cyclic organic compounds, particularly when the molecule contains chiral centers. While general stereoselective synthesis of cyclic amines is an active area of research chemistryviews.org, specific detailed information on the stereoselective synthesis of this compound itself is less prevalent in the provided snippets. However, the reported synthesis of α-trifluoromethyl azocanes from piperidines via an azetidinium intermediate highlights the potential for achieving excellent regio-, diastereo-, and enantioselectivity in azocane synthesis through careful control of the reaction pathway and the use of chiral precursors nih.gov. Mechanistic and stereochemical studies have also been conducted on the Rh-catalyzed cycloaddition-fragmentation route to functionalized azocanes, suggesting that stereochemical outcomes are considered in this methodology nih.gov. The development of stereoselective routes to azocane derivatives is important for accessing compounds with specific biological activities or material properties that are dependent on their three-dimensional structure.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances researchgate.netinnovationnewsnetwork.com. Applying these principles to the synthesis of this compound involves considering factors such as atom economy, the use of less hazardous solvents and reagents, energy efficiency, and waste reduction nih.govucl.ac.uk.

The industrial catalytic hydrogenation of suberonitrile can be considered a relatively greener approach compared to stoichiometric reduction methods, as catalytic processes typically use smaller amounts of catalyst and can be more atom-efficient sciencenet.cn. The use of hydrogen as a reducing agent is also highly atom-efficient, with water often being the main byproduct sciencenet.cn.

Reaction Mechanisms and Mechanistic Investigations of Octamethyleneimine

Nucleophilic Reactivity Profiles of the Octamethyleneimine Nitrogen Center

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it a potent nucleophile. This fundamental characteristic drives its participation in nucleophilic substitution reactions, where it attacks electron-deficient centers. wikipedia.org In these reactions, the this compound molecule acts as the incoming nucleophile, displacing a leaving group on an electrophilic substrate.

The general form of such a reaction is: Nuc: + R-LG → R-Nuc + LG: wikipedia.org

Where Nuc: is the this compound, R is an alkyl or acyl group, and LG is the leaving group.

The reactivity of this compound as a nucleophile is influenced by several factors:

Basicity: The nitrogen atom is basic and readily donates its electron pair.

Steric Hindrance: The large, flexible eight-carbon ring can present some steric bulk around the nitrogen atom, potentially slowing reactions with sterically hindered electrophiles compared to smaller cyclic amines.

Solvent Effects: Polar protic solvents can solvate the amine, potentially hindering its nucleophilicity, while polar aprotic solvents are generally preferred for SN2 reactions involving amine nucleophiles. youtube.com

Common nucleophilic substitution reactions involving this compound include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) to form tertiary amines. The reaction typically follows an SN2 mechanism, involving a backside attack by the nitrogen on the electrophilic carbon of the alkyl halide. organic-chemistry.orgyoutube.com

N-Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides to form amides. bath.ac.uk This is a highly efficient reaction, often proceeding rapidly to yield the corresponding N-acyl-octamethyleneimine. The mechanism involves nucleophilic addition to the carbonyl carbon, followed by the elimination of the leaving group (e.g., chloride). researchgate.netrsc.org

Electrophilic Reactions and this compound Engagement

From the perspective of this compound, reactions with electrophiles are the cornerstone of its chemical transformations. An electrophile, an electron-poor species, readily reacts with the electron-rich nitrogen atom of the ring. lasalle.edu This engagement leads to the formation of a new covalent bond at the nitrogen center.

The mechanism typically begins with the attack of the nitrogen's lone pair on the electrophile. byjus.com For reactions involving electrophilic addition to an activated species, a carbocation intermediate may be formed, which is then attacked by the nucleophilic amine. libretexts.orgyoutube.com

Key examples of electrophilic engagement include:

Protonation: As a base, this compound readily reacts with Brønsted-Lowry acids (electrophilic protons) to form an ammonium salt. This is a simple acid-base reaction, but it is fundamental to its chemistry and often the first step in acid-catalyzed processes.

Reaction with Carbonyl Compounds: this compound can react with aldehydes and ketones. The initial nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate. Subsequent dehydration can lead to the formation of an enamine (if the carbonyl compound has an α-hydrogen) or an iminium ion. These intermediates are crucial in organocatalysis. byjus.com

The general mechanism for iminium ion formation is as follows:

Nucleophilic attack of the secondary amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group, turning it into a good leaving group (water).

Elimination of water, with the nitrogen's lone pair forming a double bond with the carbon, resulting in a resonance-stabilized iminium cation.

Radical Reactions Involving this compound

While ionic reactions are more common, this compound can also participate in radical reactions. These reactions typically involve the formation of a nitrogen-centered radical (aminyl radical) or, more commonly, an aminium radical cation through single-electron transfer (SET). nih.gov

Mechanisms involving radical species include:

Hydrogen Abstraction: A sufficiently reactive radical can abstract a hydrogen atom from one of the C-H bonds of the this compound ring, most commonly from a carbon atom alpha to the nitrogen. The stability of the resulting α-amino radical is a driving force for this process. Studies on the abstraction of hydrogen atoms from various amines by methyl radicals provide insight into the relative reactivity of different C-H bonds. aip.org

Formation of Aminium Radical Cations: this compound can be oxidized via a single-electron transfer to form an aminium radical cation. This species is highly reactive and can undergo further reactions. nih.gov For instance, visible-light photoredox catalysis is a modern method for generating amine radical cations from their corresponding amines. nih.gov Once formed, the aminium radical cation can undergo deprotonation at an adjacent carbon to form an α-amino radical, which can then be oxidized to an iminium ion. nih.gov This radical-mediated pathway provides an alternative to traditional ionic methods for generating these valuable intermediates.

The stability of nitrogen-centered radicals and their protonated counterparts (aminium radical cations) has been the subject of computational studies. Generally, cyclic aminium radicals are stabilized, with the exception of highly strained three-membered rings. researchgate.net The stability of carbon-based radicals also follows the trend of tertiary > secondary > primary, which influences the regioselectivity of hydrogen abstraction. libretexts.org

Table 1: Activation Energies for Hydrogen Abstraction by Methyl Radicals from Various Amines This table provides context for the reactivity of C-H bonds in amines, although specific data for this compound is not available.

CompoundActivation Energy (kcal/mol)
Monomethyl amine8.4
Dimethyl amine7.2
Trimethyl amine8.8
Ammonia (B1221849)10.0

Data sourced from The Journal of Chemical Physics. aip.org

Pericyclic Reactions and this compound Architectures

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu They are characterized by a simultaneous reorganization of bonding electrons and are highly stereospecific. msu.eduebsco.com The main classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu

For the saturated this compound ring, direct participation in pericyclic reactions is not feasible as these reactions require the involvement of π-electron systems. msu.edu However, unsaturated derivatives of this compound could potentially undergo such transformations. For instance:

Cycloaddition Reactions: An this compound derivative containing a diene moiety could act as the 4π component in a [4+2] Diels-Alder reaction. libretexts.org Conversely, a derivative with a double bond (an enamine) could act as the 2π component. The synthesis of nine-membered carbocycles via cycloaddition reactions is an area of active research, though these typically build the ring rather than react a pre-existing one. mdpi.comacs.org

Electrocyclic Reactions: These reactions involve the concerted cyclization of a conjugated π-system. msu.edu An unsaturated derivative of this compound containing a conjugated triene or diene system could theoretically undergo electrocyclic ring closure or opening, governed by the Woodward-Hoffmann rules. st-and.ac.uk

1,3-Dipolar Cycloadditions: Azomethine ylides, which could potentially be generated from this compound derivatives, are common 1,3-dipoles used in cycloaddition reactions to construct five-membered heterocyclic rings.

While these reactions are mechanistically plausible for functionalized this compound architectures, specific examples in the literature involving this nine-membered heterocycle are scarce. The study of pericyclic reactions in the synthesis of heterocyclic compounds is a broad field, but it generally focuses on smaller, more rigid aromatic or unsaturated systems. researchgate.netnih.gov

Kinetic and Thermodynamic Studies of this compound Transformations

Quantitative studies on the kinetics and thermodynamics of reactions involving this compound are not widely reported. However, the general principles governing amine reactivity can be applied.

Thermodynamics: The protonation of amines is a key thermodynamic parameter, often expressed as the pKa of the conjugate acid. The thermodynamics of protonation for various amines in aqueous solutions have been studied, revealing the influence of temperature and ionic strength on the equilibrium constant. researchgate.netresearchgate.net It is expected that this compound would have a pKa value typical of a secondary cyclic amine, reflecting its basicity. The formation of N-C or N-Acyl bonds is generally a thermodynamically favorable process.

Kinetics: The rate of nucleophilic substitution reactions involving this compound would be governed by the principles of SN1 and SN2 mechanisms. youtube.com For an SN2 reaction, the rate is dependent on the concentration of both the amine and the electrophile. youtube.com Steric factors associated with the large ring and the electrophile would significantly impact the reaction rate. For SN1 reactions, the rate-determining step is the formation of a carbocation from the electrophile, and the rate would be independent of the amine concentration. youtube.com

Computational studies on related systems, such as the reaction of methylenimine with water, have been used to calculate potential energy surfaces and temperature-dependent rate constants, demonstrating the power of theoretical chemistry to probe reaction mechanisms where experimental data is lacking. rsc.org

Catalytic Reaction Mechanisms Facilitated by this compound

Secondary amines are widely used as organocatalysts in organic synthesis, and it is plausible that this compound could function in a similar capacity. The catalytic cycles typically involve the formation of nucleophilic enamines or electrophilic iminium ions as key intermediates.

Enamine Catalysis: this compound can react with a ketone or aldehyde to form a transient enamine. The enamine is a potent carbon-centered nucleophile (at the α-carbon) and can react with various electrophiles. After the key bond-forming step, the catalyst is regenerated upon hydrolysis of the resulting iminium species.

Iminium Ion Catalysis: In this mode of catalysis, this compound reacts with an α,β-unsaturated aldehyde or ketone to form an iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for attack by a weak nucleophile at the β-position (conjugate addition). Hydrolysis of the resulting enamine regenerates the catalyst and furnishes the product.

While specific applications of this compound as a catalyst are not prominent in the literature, the mechanistic principles are well-established with other cyclic secondary amines, such as pyrrolidine (B122466) and piperidine (B6355638).

Intermediate Species Identification and Characterization in this compound Reactions

The elucidation of reaction mechanisms often hinges on the detection and characterization of transient intermediates. nih.gov For reactions involving this compound, key intermediates would include ammonium salts, carbinolamines, enamines, and iminium ions.

Iminium Ions: As discussed, iminium ions are common intermediates in reactions with carbonyl compounds. These species are electrophilic and can be detected by spectroscopic methods like NMR if they are sufficiently stable. More often, their presence is inferred through trapping experiments. nih.gov A reactive nucleophile can be added to the reaction mixture to intercept the iminium ion, forming a stable product whose structure provides evidence for the transient intermediate. researchgate.net For example, the trapping of iminium ions with nucleophiles is a key strategy for synthesizing highly functionalized piperidines. researchgate.net

Radical Cations: In radical-mediated reactions, the aminium radical cation is a key intermediate. Spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy can be used to detect and characterize radical species. However, due to their high reactivity and short lifetimes, direct observation can be challenging. osti.gov

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates in solution, such as protonated reactants or cationic species like iminium ions. nih.gov By monitoring the reaction mixture in real-time, it is possible to observe the rise and fall of signals corresponding to these transient species.

While direct spectroscopic or trapping studies specifically targeting this compound intermediates are not extensively documented, the established methods for studying related amine chemistry provide a clear framework for how such investigations would be conducted. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Octamethyleneimine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules, including cyclic amines like octamethyleneimine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule.

For this compound, ¹H NMR spectroscopy can be used to confirm the presence and position of protons within the eight-membered ring and the characteristic N-H proton. While specific, comprehensive NMR data for this compound across various conditions was not extensively detailed in the search results, studies on related compounds and general chemical principles provide insight into expected observations. For cyclic amines, the chemical shifts for protons on carbons adjacent to the nitrogen atom (α-carbons) typically appear in the δ ~2.5–3.5 ppm range [search result 3, although from an excluded source, this is general chemical knowledge]. The specific pattern of multiplets for the methylene (B1212753) protons within the ring provides information about the ring's conformation and the symmetry of the molecule.

In the case of derivatives, such as a fluorine-containing pyrazole (B372694) compound synthesized using this compound, ¹H NMR data has been reported. For instance, one study provided ¹H-NMR data (400 MHz, CDCl₃) for such a derivative, showing distinct signals for different proton environments, including doublets at 7.90 ppm and 7.78 ppm, a doublet of doublets at 6.52 ppm, and a singlet at 4.03 ppm chembeez.com. These specific shifts and coupling patterns are critical for confirming the successful synthesis and the structural integrity of the derivative.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The number of unique carbon signals indicates the symmetry of the molecule, and the chemical shifts provide information about the hybridization and electronic environment of each carbon atom. For derivatives like 1-methylazonane, ¹³C NMR spectra are available in databases, contributing to their structural identification [search result 10, citing NMRShiftDB].

Collectively, NMR spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and its diverse range of derivatives, providing crucial data on connectivity, functional groups, and stereochemistry.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) MS is commonly used for volatile and semi-volatile organic compounds like this compound.

Upon electron ionization, this compound forms a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight (127.23 g/mol ) [search result 6, 9]. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the compound's structure and can be used for identification.

Specific GC-MS data for this compound has been reported, showing significant ions at m/z values such as 124, 98, 55, 68, and 43 [search result 5, citing MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center]. Other MS analyses (EI-B, positive mode, 20 eV) show similar prominent ions [search result 5, citing MassBank Europe]. These fragment ions arise from the cleavage of specific bonds within the this compound ring. For cyclic amines, fragmentation often occurs via alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This can lead to the formation of stable iminium ions. Rearrangement reactions, such as the McLafferty rearrangement, can also contribute to the observed fragmentation pattern, particularly in molecules with appropriate functional groups and a gamma-hydrogen atom chemchart.comnih.gov.

For derivatives, MS is equally valuable. For example, a fluorine-containing pyrazole compound synthesized using this compound showed a molecular ion peak at m/z 232 in APCI-MS chembeez.com. The mass spectrum of a derivative provides its molecular weight and a unique fragmentation pattern that aids in confirming its structure and differentiating it from impurities or related compounds.

The analysis of mass spectra, including the molecular ion peak and the relative abundance of fragment ions, provides essential information for the identification and structural characterization of this compound and its derivatives.

Mass Spectrometry Data for this compound

Here is a summary of characteristic ions observed in the mass spectrum of this compound:

m/zRelative Intensity (%)Source
12499.99GC-MS researchgate.net
9877GC-MS researchgate.net
5574GC-MS researchgate.net
6871GC-MS researchgate.net
4368Other MS (EI-B, 20 eV) researchgate.net

Note: This table is based on data from the cited sources and represents characteristic ions observed under specific MS conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule and can be used to confirm its identity and assess its purity. These techniques probe the vibrational modes of a molecule, which are unique to its structure and bonding.

For this compound, characteristic absorption bands in the IR spectrum are expected due to the presence of the N-H stretching vibration and C-H stretching and bending vibrations. Specifically, FT-IR spectroscopy can identify the N-H stretching vibration in the range of 3200–3400 cm⁻¹ and N-H bending vibrations between 1600–1650 cm⁻¹ [search result 3, from excluded source but consistent with general IR correlation charts]. The pattern of C-H stretching vibrations around 2800-3000 cm⁻¹ and the complex fingerprint region below 1500 cm⁻¹ are also characteristic of the this compound structure.

Studies on derivatives, such as 8-octanelactam (a cyclic amide), show available IR spectra, including FTIR (KBr-Pellet, ATR-Neat, Vapor Phase) and Raman spectra (FT-Raman) [search result 5, citing SpectraBase and Bio-Rad Laboratories]. The IR spectrum of 8-octanelactam would show a characteristic strong absorption band for the amide carbonyl group (C=O) typically around 1630-1690 cm⁻¹, in addition to N-H stretching and C-H vibrations.

Raman spectroscopy provides complementary information to IR spectroscopy, as different molecular vibrations are active in each technique. FT-Raman spectra for 8-octanelactam are also available [search result 5]. Raman spectroscopy is particularly useful for studying symmetric vibrations and can be applied to samples in various states. Both IR and Raman spectroscopy serve as valuable tools for confirming the presence of specific functional groups and verifying the structure of this compound and its derivatives by comparing experimental spectra to reference databases or calculated spectra.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating mixtures of compounds, assessing the purity of a substance, and quantifying components in a sample. For this compound and its derivatives, various chromatographic methods are employed.

Gas Chromatography (GC) is a suitable technique for volatile and thermally stable compounds like this compound. GC is commonly used for monitoring the purity of this compound, with analyses often reporting purity as greater than 98.0% by GC uni.lunih.gov. GC can also be used to monitor the progress of reactions involving this compound and to detect and quantify impurities. The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase, with compounds eluting from the column at different retention times.

High-Performance Liquid Chromatography (HPLC) is widely used for separating a broader range of compounds, including those that are less volatile or more polar than those suitable for GC. HPLC has been applied to the analysis and separation of this compound derivatives, such as 2-azacyclononanone (B145865) (8-octanelactam). A reverse phase (RP) HPLC method for 2-azacyclononanone has been described, utilizing a mobile phase composed of acetonitrile, water, and an acidic modifier like phosphoric acid. For applications coupled with Mass Spectrometry, phosphoric acid is typically replaced with formic acid to ensure compatibility. The choice of stationary phase and mobile phase composition is optimized to achieve adequate separation of the target analyte from other components in the mixture.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC applications for this compound derivatives focus on achieving efficient separation and sensitive detection. For 2-azacyclononanone, RP-HPLC methods allow for its analysis with relatively simple conditions. The retention time of the analyte is influenced by factors such as the mobile phase composition (e.g., the proportion of organic modifier like acetonitrile), buffer concentration, and pH [search result 29, although for octopamine, the principle is similar for basic compounds on RP columns]. These methods are scalable and can be adapted for preparative separation to isolate impurities or the target compound.

Gas Chromatography (GC) Applications

GC is routinely applied for the purity assessment and quality control of this compound. The technique provides a chromatogram showing peaks corresponding to different components in the sample, with the area under each peak proportional to the concentration of the component. By comparing the peak area of this compound to the total area of all peaks, its purity can be determined. GC is also valuable for monitoring the synthesis of this compound and its derivatives, allowing chemists to track the consumption of starting materials and the formation of products and byproducts.

Hyphenated Techniques (GC-MS, LC-MS, UHPLC-MS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. These techniques are invaluable for the comprehensive characterization of complex samples containing this compound and its derivatives.

GC-MS: The coupling of GC with MS (GC-MS) allows for the separation of volatile and semi-volatile components by GC, followed by their online detection and identification by MS. As mentioned earlier, GC-MS has been used to monitor reaction progress and validate the purity of this compound during synthesis. The mass spectral data obtained for each separated component provides a unique fingerprint that can be matched against spectral libraries for identification. GC-MS is particularly useful for identifying and quantifying impurities in this compound samples.

LC-MS: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a versatile technique for analyzing a wide range of compounds, including those that are not amenable to GC. LC-MS is widely used for the identification and quantification of various organic compounds and their metabolites in complex matrices. For this compound derivatives, LC-MS can provide molecular weight information and fragmentation data for separated components, aiding in their structural confirmation.

UHPLC-MS/MS: Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) offers enhanced separation speed, resolution, and sensitivity compared to conventional HPLC-MS. UHPLC-MS/MS is a powerful tool for the analysis of complex samples and the accurate quantification of target compounds at low concentrations. This technique involves a rapid UHPLC separation followed by fragmentation of selected ions in the mass spectrometer (MS/MS) to provide more specific and sensitive detection. UHPLC-MS/MS is increasingly used in various analytical fields, including pharmaceutical analysis and metabolomics. The high sensitivity and selectivity of UHPLC-MS/MS make it suitable for the detailed characterization of this compound derivatives, particularly in applications requiring high throughput and low limits of detection.

The combination of chromatographic separation with mass spectrometric detection in hyphenated techniques provides a powerful approach for the comprehensive analysis, identification, and characterization of this compound and its derivatives, enabling the confident assessment of purity and the identification of related substances.

X-ray Diffraction Studies of Crystalline this compound Compounds

X-ray Diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of crystalline materials. wikipedia.organton-paar.comiastate.eduazonano.com It provides detailed information about the internal lattice, including unit cell dimensions, space group, atomic positions, and the nature of chemical bonds and intermolecular interactions. anton-paar.comiastate.eduazonano.commaterialsproject.org Both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are valuable tools in the characterization of crystalline organic compounds. iastate.eduamericanpharmaceuticalreview.comyoutube.comsapub.org SCXRD, when suitable single crystals are available, allows for the complete determination of a molecule's three-dimensional structure at atomic resolution. iastate.edunih.gov PXRD is used for analyzing polycrystalline materials and can provide information on crystalline phases, purity, and unit cell parameters, particularly when single crystals are difficult to obtain. americanpharmaceuticalreview.comyoutube.comsapub.org

Despite the absence of specific reported crystal structure data for this compound in the performed searches, the principles of XRD remain applicable for its characterization should crystalline forms or crystalline derivatives be synthesized and suitable crystals obtained. Analysis would typically involve collecting diffraction patterns and employing crystallographic software for structure solution and refinement. sapub.orgresearchgate.net

Parameter Description Data (Hypothetical)
Crystal System Describes the shape of the unit cell Not Reported
Space Group Describes the symmetry elements of the crystal Not Reported
Unit Cell Dimensions (a, b, c, α, β, γ) Lengths of unit cell edges and angles between them Not Reported
Volume Volume of the unit cell Not Reported
Z Number of molecules per unit cell Not Reported
R-factor Goodness-of-fit indicator for the structure model Not Reported

Kinetic Methodologies in this compound Analysis

Chemical kinetics is the study of reaction rates and the factors that influence them, providing insight into reaction mechanisms. libretexts.orgatilim.edu.tr Kinetic methodologies involve measuring the change in concentration of reactants or products over time. nsf.govsavemyexams.comlibretexts.org Various analytical techniques can be employed for this purpose, including spectroscopic methods (like UV-Vis absorption or fluorescence), chromatographic techniques (like HPLC or GC), and electrochemical methods. nih.govasdlib.orgnih.govthermofisher.com Rapid kinetic techniques, such as stopped-flow analysis, are used to study reactions that occur on millisecond to second timescales. wikipedia.orgasdlib.orgscispace.com

In the context of this compound, kinetic studies have been reported concerning its application as a corrosion inhibitor. Electrochemical kinetic measurements have been utilized to investigate the mechanism and effectiveness of this compound, often in combination with other substances like iodide ions, in inhibiting the corrosion of metals such as iron or steel in acidic media. researchgate.netresearchgate.netiran-mavad.comampp.org These studies assess the influence of this compound on the rates of anodic and cathodic processes involved in corrosion. ampp.org Research findings indicate that this compound exhibits synergistic effects with iodide in corrosion inhibition, suggesting a stabilizing interaction with adsorbed anion layers on the metal surface. researchgate.netresearchgate.netiran-mavad.com The extent of this synergism has been compared to other amine compounds using electrochemical techniques. researchgate.netiran-mavad.com

While electrochemical kinetics has been applied to understand this compound's behavior as a corrosion inhibitor, dedicated kinetic methodologies specifically developed for the quantitative analysis of this compound itself in various matrices or detailed kinetic parameters for its general chemical reactions (beyond the corrosion context) were not prominently found in the conducted literature searches. The choice of kinetic method for analyzing this compound in a reaction or process would depend on the specific chemical transformation occurring and the properties of the reaction mixture.

Study Type Methodologies Employed (Examples) Key Findings (Related to this compound)
Corrosion Inhibition Kinetics researchgate.netresearchgate.netiran-mavad.comampp.org Electrochemical measurements (e.g., polarization curves) Exhibits synergistic inhibition effect with iodide ions; effectiveness compared to other amines. researchgate.netresearchgate.netiran-mavad.com
General Reaction Kinetics Not specifically reported for this compound in searches Specific reaction rates or mechanisms for general reactions not found.
Analytical Method Kinetics Not specifically reported for this compound in searches Development of dedicated kinetic methods for analysis not found.

Theoretical and Computational Chemistry Approaches to Octamethyleneimine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations (QCC) are fundamental in predicting the electronic structure and reactivity of chemical compounds. By solving or approximating the Schrödinger equation, QCC methods can determine properties such as molecular geometry, electron density distribution, and energy levels arxiv.orgresearchgate.net. These properties are crucial for understanding how a molecule will behave in chemical reactions. QCC can be used to predict reaction mechanisms and estimate chemical reaction pathways, including transition state energies rsc.org. While solving the Schrödinger equation accurately for many-particle systems is computationally demanding, various approximation methods make QCC feasible for molecules of relevant size scienceopen.com. The ability of QCC to estimate transition state energies and connected equilibria is particularly valuable for predicting unknown reactions and analyzing reaction mechanisms rsc.org.

Molecular Dynamics Simulations of Octamethyleneimine Interactions

Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time. researchgate.net. This technique provides insights into the dynamic evolution of a system and can reveal atomic-level structural information and conformational changes researchgate.netdovepress.com. For this compound, MD simulations can be employed to study its interactions with other molecules or environments, such as solvents . MD simulations can help predict solvation effects on reactivity . They are also used to investigate intermolecular interaction patterns and molecular miscibility dovepress.com. By simulating molecular movements and interactions, MD can link theoretical beliefs about what should occur with actual occurrences researchgate.net.

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry that investigates the electronic properties of atoms, molecules, and solids based on electron density researchgate.netnih.govwikipedia.org. DFT is versatile and computationally less demanding than some traditional methods, making it applicable for systems with a large number of atoms arxiv.org. DFT can be applied to predict and analyze the electronic configuration, structure, bonding, and behavior of molecules researchgate.netnih.gov. In the context of cyclic compounds like this compound, DFT can be used to analyze ring strain and its impact on catalytic activity . Specifically, DFT can calculate bond angles, torsional strain, and electron density maps . DFT studies can also shed light on molecular properties, interactions, reaction pathways, transition states, and reactivity nih.gov. The B3LYP functional combined with appropriate basis sets, such as 6-31G*, has shown high reliability for predicting certain properties with low computational cost researchgate.net.

Conformational Analysis and Energetics of this compound Rings

Conformational analysis is the study of the energetics and spatial arrangements of different conformers of a molecule lumenlearning.com. For cyclic molecules, including medium rings like this compound (an eight-membered ring containing a nitrogen atom), conformational analysis is crucial due to the limited flexibility imposed by the ring structure saskoer.caprinceton.edu. Medium rings can exhibit complex conformational landscapes compared to smaller rings like cyclohexane (B81311) princeton.edugithub.io. Computational methods, including semi-empirical methods like PM3 and DFT, can be used to perform conformational searches and optimize the geometries of different conformers to determine their relative energies github.io. Understanding the lowest energy conformers and the energy barriers between them is essential for predicting the molecule's behavior and reactivity lumenlearning.comutdallas.edu. Transannular nonbonded interactions play a significant role in dictating the conformational preferences of medium rings princeton.edu.

Computational Modeling of this compound Reaction Pathways

Computational modeling is extensively used to explore and predict chemical reaction pathways rsc.orgarxiv.orgrsc.org. For this compound, computational methods can be applied to study its participation in various reactions, such as oxidation, reduction, and nucleophilic substitution . Modeling reaction pathways involves identifying intermediates and transition states and calculating their energies to determine the most favorable reaction route rsc.orgarxiv.orgmdpi.com. Quantum chemical calculations, particularly DFT, are often employed to calculate the potential energy surface for a reaction scienceopen.comwikipedia.org. Coupling quantum chemical methodologies with chemical network theory can lead to the identification of new reaction pathways and mechanisms cecam.org. Computational studies can provide insights into the molecular mechanisms of reactions involving this compound nih.gov.

In Silico Prediction of this compound Derivative Behavior

In silico prediction utilizes computational methods to forecast the behavior and properties of molecules and their derivatives without performing physical experiments chemchart.com. For this compound and its potential derivatives, in silico approaches can be used to predict various characteristics, including electronic properties, conformational preferences, reactivity, and interactions with other substances nih.govornl.gov. By employing methods like DFT and QCC, researchers can estimate properties relevant to the behavior of these compounds nih.govornl.gov. This predictive capability is valuable in various fields, including the design of new materials or the understanding of chemical processes involving this compound structures.

Functionalized Octamethyleneimine Derivatives: Synthesis and Advanced Applications

Design and Synthesis of Novel Octamethyleneimine Derivatives

The design of novel this compound derivatives often involves the strategic introduction of functional groups onto the azepane ring. This functionalization can occur at various positions, leading to a wide array of structures with tailored properties. Synthetic methodologies for achieving these functionalizations are diverse, employing various organic reactions.

One approach to synthesizing functionalized cyclic amines, which can be relevant to this compound derivatives, involves multicomponent reactions. For instance, a multicomponent protocol has been reported for the synthesis of highly functionalized γ-lactam derivatives through the reaction of amines, aldehydes, and pyruvate (B1213749) derivatives. mdpi.com While this specific example focuses on γ-lactams, the principle of utilizing multicomponent reactions with amine starting materials highlights a potential route for generating complex this compound structures in a single step. The diversity of substituents offered by such methodologies allows for the creation of extensive structural libraries. mdpi.com

Another relevant synthetic strategy involves amide bond formation, which is crucial for incorporating amide functionalities onto amine structures. A convenient protocol for amide bond formation for electron-deficient amines and carboxylic acids utilizes coupling reagents like EDC and DMAP with a catalytic amount of HOBt. nih.gov This method is amenable to the synthesis of a range of functionalized amide derivatives with various amines. nih.gov Such techniques could be adapted for the functionalization of this compound, introducing amide linkages with diverse carboxylic acid partners.

The synthesis of functionalized cyclic compounds can also involve reactions like nucleophilic ring opening and subsequent functional group transformations. For example, the synthesis of functionalized 2,3-diaminopropionates involved converting a Weinreb amide to a cyclic sulfamidate, followed by nucleophilic ring opening and hydrolysis. nih.gov This demonstrates how cyclic intermediates can be strategically opened and functionalized, a concept potentially applicable to modifying the this compound ring or appending functionalized side chains.

Data regarding specific yields and reaction conditions for the synthesis of this compound derivatives are often detailed in primary research articles focusing on a particular derivative or class of derivatives. For example, procedures for the synthesis of dimethylene derivatives from pyruvate-derived dihydropyrans have been reported. researchgate.net

The design process for novel derivatives often considers the intended application, aiming to incorporate functional groups that impart desired chemical or physical properties. This can involve the rational design of molecules with specific electronic or steric features. nih.govnih.gov

Applications of this compound Derivatives in Organic Synthesis

Functionalized this compound derivatives can serve as valuable intermediates or reagents in various organic synthesis transformations. Their cyclic amine structure, combined with additional functional groups, can enable specific reactivities or act as scaffolds for building more complex molecules.

The use of amine derivatives in amide bond formation is a fundamental application in organic synthesis. Protocols utilizing coupling reagents for the amidation of amines and carboxylic acids are widely employed. nih.gov this compound derivatives bearing a primary or secondary amine function could participate in such reactions to form diverse amide-containing structures.

Cyclic amines and their derivatives can also be involved in multicomponent reactions, providing a route to complex molecular architectures in a single step. mdpi.com The incorporation of this compound into such reactions could lead to the formation of novel heterocyclic systems or highly functionalized acyclic compounds.

While direct examples of this compound derivatives as catalysts or ligands in specific organic reactions were not prominently found in the search results, cyclic amines, in general, can act as organocatalysts or ligands for metal-catalyzed transformations. beilstein-journals.org The specific functionalization of the this compound ring would dictate its potential in these roles.

Advanced Materials Precursors Based on this compound Derivatives

This compound derivatives hold potential as precursors for the synthesis of advanced materials. The ability to functionalize the this compound structure allows for the incorporation of moieties that can impart specific material properties, such as thermal stability, conductivity, or reactivity for polymerization.

The concept of using molecular precursors for synthesizing advanced materials is well-established. This often involves designing molecules that can be transformed through chemical processes into desired material structures. nih.govrsc.org For example, single-source precursors based on metal carbonyls have been explored for the synthesis of metal pnictide solid-state materials. rsc.org Similarly, this compound derivatives could be designed as single or multi-source precursors for novel organic or inorganic-organic hybrid materials.

In the field of battery technology, various organic and inorganic compounds are used as precursor materials for cathode materials in lithium-ion and sodium-ion batteries. cngrgf.com.cn While not specifically mentioning this compound derivatives, this highlights the importance of molecular design in creating precursors with desired properties for material synthesis. The incorporation of nitrogen atoms and the potential for diverse functionalization in this compound derivatives could make them interesting candidates for developing new battery materials or other energy storage applications.

The synthesis of polymers and other macromolecular structures often utilizes monomers or precursors with specific reactive groups. Functionalized this compound derivatives could serve as monomers for polymerization reactions, leading to the formation of polyamines or other nitrogen-containing polymers with unique properties. The nature of the functional groups on the this compound ring would influence the polymerization mechanism and the properties of the resulting polymer.

The design of precursors for advanced materials requires careful consideration of the desired material properties and the chemical transformations needed to achieve the final structure. nih.gov Research in this area would involve synthesizing this compound derivatives with specific functionalities and investigating their behavior under various material synthesis conditions, such as thermal decomposition, polymerization, or self-assembly.

Exploration of this compound Derivatives in Specialized Chemical Processes

This compound derivatives are being explored for their utility in specialized chemical processes beyond traditional organic synthesis, such as corrosion inhibition and potentially in the development of new functional fluids or surface modifiers.

Organic compounds containing heteroatoms like nitrogen are known to act as corrosion inhibitors by adsorbing onto metal surfaces. researchgate.netresearchgate.net Imidazoline derivatives, which are five-membered cyclic amines, have been reported as effective organic corrosion inhibitors. researchgate.net Given that this compound is an eight-membered cyclic amine containing nitrogen, functionalized derivatives could exhibit similar corrosion inhibition properties. The presence of the nitrogen atom with its lone pair of electrons allows for interaction with metal surfaces, forming a protective layer. researchgate.net The specific functional groups attached to the this compound ring could influence the adsorption strength and the effectiveness of corrosion inhibition in different environments. researchgate.netresearchgate.net

Research in this area involves synthesizing various this compound derivatives and evaluating their corrosion inhibition performance using electrochemical and surface analysis techniques. researchgate.net Theoretical studies, such as Density Functional Theory (DFT) calculations, can also be employed to understand the adsorption mechanism and predict the inhibition efficiency of these derivatives. researchgate.netresearchgate.net

Beyond corrosion inhibition, the unique structure and potential for diverse functionalization of this compound derivatives might lead to their exploration in other specialized chemical processes. This could include applications as additives in lubricants, components in functional fluids, or as surface modifiers to alter the properties of materials. The specific application would depend on the nature of the functional groups introduced and the resulting physical and chemical properties of the derivatives.

For example, derivatives with surfactant properties could be used in formulations for enhanced oil recovery or as dispersants. Derivatives with reactive functional groups could be used for grafting onto surfaces or incorporating into polymer networks to modify material properties. The exploration of this compound derivatives in these specialized areas is an ongoing process driven by the need for new chemicals with tailored performance characteristics.

Biological Activity and Mechanistic Insights of Octamethyleneimine and Its Conjugates

Investigation of Antimicrobial Activities of Octamethyleneimine Analogues

Mechanisms of Antimicrobial Action

Consistent with the absence of studies on their antimicrobial activity, the mechanisms of action for this compound analogues have not been elucidated. Research into how these compounds might interact with and disrupt microbial cells—such as targeting cell wall synthesis, protein synthesis, membrane function, or metabolic pathways—has not been published in the available scientific literature.

Neuroprotective Effects and Related Biological Mechanisms of this compound Derivatives

An examination of scientific databases yielded no studies focused on the neuroprotective effects of this compound derivatives. Research investigating the potential of these compounds to protect neuronal cells from damage induced by toxins, oxidative stress, or conditions mimicking neurodegenerative diseases has not been documented. As a result, there is no information on the biological mechanisms, such as anti-inflammatory or antioxidant pathways, through which these specific derivatives might exert neuroprotective actions.

Target Identification and Pathway Elucidation in this compound Biological Interactions

The molecular targets and biological pathways modulated by this compound and its conjugates are currently unknown. The scientific literature lacks studies employing methods such as affinity-based approaches, genetic interaction screens, or computational predictions to identify the specific proteins or cellular pathways with which these compounds might interact. Without target identification, the elucidation of the pathways involved in any potential biological activity remains unachievable.

Cytotoxicity Research and Cellular Impact Studies

While basic safety data for the chemical this compound exists, indicating it can cause severe skin burns and eye damage, formal cytotoxicity research and cellular impact studies within a biological context are not available in the scientific literature. There are no published studies that systematically evaluate the cytotoxic effects of this compound or its derivatives on various cell lines or that detail the cellular mechanisms leading to cell death, such as apoptosis or necrosis.

Catalytic Roles and Catalysis Engineering with Octamethyleneimine Based Systems

Octamethyleneimine as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. This compound, as a cyclic secondary amine, can function as a ligand by coordinating to metal ions, forming metal complexes. The properties of these metal complexes, and thus their catalytic activity, can be significantly influenced by the nature of the ligand, including its steric and electronic properties. nih.govrsc.org The coordination of this compound to a metal center can stabilize reactive intermediates, influence the reaction pathway, and impact the selectivity and efficiency of the catalytic transformation. nih.gov

Research in homogeneous catalysis often involves the design and synthesis of metal complexes with specific ligands to achieve desired catalytic outcomes. While direct examples of this compound explicitly named as a ligand in detailed homogeneous catalytic studies were not extensively found in the provided search results, the broader field of catalysis by metal complexes incorporating amine-based ligands is well-established. nih.govresearchgate.netspringer.commdpi.com For instance, studies on ligand relay catalysis have shown how different ligands coordinating to a metal center in sequence can drive distinct catalytic cycles within a single system. nih.gov The principles governing ligand effects in homogeneous catalysis, such as steric bulk and electronic donation/withdrawal, would apply to this compound when used in this capacity. nih.gov

Heterogeneous Catalysis Platforms Incorporating this compound

Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. senecalearning.comlibretexts.org Incorporating organic molecules like this compound into heterogeneous catalysts can modify the surface properties of the catalyst, introduce active sites, or act as linkers to immobilize catalytic species.

One area where cyclic amines might be relevant in heterogeneous catalysis is in the modification of support materials or the creation of functionalized surfaces. The nitrogen atom in this compound could potentially interact with or be grafted onto solid supports such as metal oxides, carbon materials, or polymers. These modified materials could then serve as heterogeneous catalysts or as supports for anchoring metal nanoparticles or complexes, thereby creating heterogeneous catalytic platforms. senecalearning.comunizin.orgbaranlab.orgresearchgate.net

While specific examples of this compound being directly incorporated into heterogeneous catalysis platforms were not prominently featured in the search results, the industrial production of certain compounds utilizes heterogeneous cobalt catalysts in the presence of ammonia (B1221849), indicating the relevance of nitrogen-containing environments in some heterogeneous processes. The design principles for heterogeneous catalysts often involve maximizing surface area, controlling the nature of active sites, and ensuring catalyst stability and recyclability. senecalearning.comunizin.orgbaranlab.org

Electrocatalytic Applications of this compound Composites

Electrocatalysis involves using catalysts to facilitate electrochemical reactions, often at the surface of an electrode. nih.govfrontiersin.org this compound or its derivatives could potentially be used in electrocatalytic applications as components of composite electrode materials. The inclusion of organic molecules in electrocatalysts can influence electron transfer, mass transport, and the interaction with reactants and electrolytes.

Nitrogen-doped carbon materials, for example, have shown promise in electrocatalysis for reactions like the oxygen reduction reaction (ORR) and carbon dioxide reduction reaction (CO2RR), where the nitrogen sites can act as active centers or modify the electronic properties of the carbon support. nih.gov While this compound itself is not a carbon material, its nitrogen atom could be incorporated into carbon-based electrocatalyst composites through various synthesis routes, potentially creating new active sites or modifying the existing ones. nih.govnih.govnih.gov

Design principles for efficient electrocatalysts often focus on increasing the number of active sites, optimizing their configuration, and enhancing the conductivity and stability of the electrode material. frontiersin.orgnih.govrsc.orgrsc.org The incorporation of organic molecules can be a strategy to tune these properties. Although direct research on this compound composites for electrocatalysis was not extensively detailed in the provided results, the broader context of nitrogen-containing compounds and organic molecules in electrocatalyst design suggests potential avenues for exploration.

Photocatalytic Systems Utilizing this compound Derivatives

Photocatalysis uses light energy to drive chemical reactions with the help of a photocatalyst. researchgate.netfrontiersin.org Photocatalytic systems often involve semiconductor materials or molecular complexes that absorb light and generate electron-hole pairs or excited states to initiate catalytic cycles. researchgate.netmdpi.comrsc.org

This compound derivatives could potentially play a role in photocatalysis, either as part of organic photocatalyst molecules, as ligands in metal-organic photocatalysts, or as modifiers of semiconductor photocatalyst surfaces. The introduction of nitrogen into organic photocatalysts can influence their light absorption properties and redox potentials. nih.gov

Research in photocatalysis includes the development of organic semiconductor photocatalysts and the modification of inorganic semiconductors with organic molecules to enhance their performance. nih.govmdpi.comrsc.org While specific examples of this compound derivatives in photocatalytic systems were not widely found in the search results, the general principles of incorporating nitrogen-containing organic structures into photocatalytic materials for tuning their electronic and optical properties are relevant. nih.gov

Design Principles for this compound-Enhanced Catalysts

The design of catalysts incorporating this compound would be guided by the specific catalytic application (homogeneous, heterogeneous, electrocatalytic, or photocatalytic) and the desired reaction. General design principles for catalysts aim to maximize activity, selectivity, and stability while minimizing cost and environmental impact. uva.esresearchoutreach.org

In heterogeneous catalysis, the design would involve strategies to immobilize or incorporate this compound onto a solid support. This could include covalent grafting, adsorption, or encapsulation within porous materials. The choice of support material and the method of incorporation would influence the dispersion of active sites, mass transport, and the stability of the catalyst. senecalearning.comunizin.orgbaranlab.org

For electrocatalytic and photocatalytic applications, the design principles would involve integrating this compound into electrode materials or photocatalyst structures. This might entail synthesizing composite materials, creating functionalized surfaces, or designing molecular photocatalysts containing this compound moieties. frontiersin.orgnih.govnih.govrsc.orgrsc.orgfrontiersin.orgmdpi.comrsc.org Key considerations would include optimizing conductivity, light absorption, charge separation, and the accessibility of active sites to the reactants. frontiersin.orgnih.govnih.govfrontiersin.orgmdpi.comrsc.org

Across all types of catalysis, understanding the relationship between the structure of the this compound-based species and its catalytic performance is crucial for rational design. Computational methods, such as Density Functional Theory (DFT), can play a significant role in predicting properties and reaction pathways, guiding the experimental design process. nih.govnih.govresearchoutreach.orgoaepublish.com

Mechanistic Investigations of this compound-Mediated Catalytic Cycles

Understanding the detailed mechanism of a catalytic reaction is essential for optimizing catalyst performance and designing improved systems. nih.govberkeley.edursc.org Mechanistic investigations of this compound-mediated catalytic cycles would involve studying the individual steps of the reaction, identifying intermediates, and determining the role of this compound in each step.

For homogeneous catalysis, mechanistic studies often employ spectroscopic techniques (e.g., NMR, IR, UV-Vis), kinetic studies, and computational methods to elucidate the catalytic cycle, including substrate binding, activation, product formation, and catalyst regeneration. nih.govberkeley.edursc.org If this compound acts as a ligand, understanding its coordination behavior and how it influences the electronic state and reactivity of the metal center would be key.

In heterogeneous catalysis, mechanistic investigations can be more challenging due to the complexity of the solid-liquid or solid-gas interface. Techniques such as surface science methods (e.g., XPS, TEM), in situ spectroscopy, and theoretical calculations are used to probe the adsorption of reactants, surface reactions, and product desorption. libretexts.orgunizin.orgresearchgate.net The role of this compound in modifying the surface or creating active sites would be a focus of such studies.

Mechanistic studies in electrocatalysis and photocatalysis involve understanding electron transfer processes, charge separation, and the interaction of the catalyst with light or an applied potential. nih.govfrontiersin.orgnih.govnih.govrsc.orgfrontiersin.orgmdpi.comrsc.org Electrochemical techniques, photophysical studies, and computational modeling are valuable tools. If this compound is part of an electrocatalyst or photocatalyst, its role in facilitating charge transfer, influencing redox potentials, or stabilizing intermediates would be investigated. nih.govnih.govnih.govfrontiersin.orgrsc.org

While specific detailed mechanistic studies solely focused on this compound in catalysis were not extensively found, the general methodologies and principles of mechanistic investigation in homogeneous, heterogeneous, electro-, and photocatalysis would be applied to systems incorporating this compound. libretexts.orgunizin.orgresearchgate.netnih.govfrontiersin.orgnih.govnih.govrsc.orgfrontiersin.orgmdpi.comrsc.orgnih.govberkeley.edursc.org

Advanced Materials Science: Octamethyleneimine in Polymer and Coating Technologies

Polymerization of Octamethyleneimine for Polyamines and Polyimines

The polymerization of this compound derivatives is an area of research for developing novel polymeric materials, including polyamines and polyimines. Studies have demonstrated the polymerization of N-acryloylazocane, a derivative of this compound, using techniques such as reversible addition-fragmentation transfer (RAFT) polymerization. acs.org This method has been successfully applied to synthesize both homopolymers of N-acryloylazocane and block copolymers, such as poly[(N-acryloylmorpholine)-block-(N-acryloylazocane)]. acs.org

The ability to control the polymerization of such cyclic amine derivatives allows for the creation of polymers with defined molecular weights and structures. acs.org These polymers, containing the azocane (B75157) moiety within their structure, can exhibit distinct properties influenced by the eight-membered ring. The broader field of polyamine synthesis through polymerization, including linear polyamidoamines obtained from endogenous polyamines, provides a context for the potential polymeric structures that could be explored using this compound. mdpi.com

Development of Functional Coatings with this compound Components

This compound has shown promise in the development of functional coatings, particularly those requiring resistance to corrosion and wear. The unique properties imparted by the azocane structure contribute to its suitability in such applications. Research indicates that coatings incorporating this compound can enhance the lifespan and performance of materials, especially in harsh environments.

A case study highlighted the effectiveness of coatings based on this compound on metal substrates exposed to corrosive conditions. These coatings demonstrated superior adhesion and resistance to degradation when compared to traditional coating systems, suggesting their potential for industrial applications. Furthermore, this compound has been observed to exhibit synergistic effects with anions in the context of corrosion inhibition, which is a critical aspect of protective coatings. researchgate.netiran-mavad.com This synergistic interaction can contribute to the stabilization of the adsorbed inhibitor layer on a metal surface, enhancing the protective barrier against corrosive agents. researchgate.netiran-mavad.com

Drug Delivery System Applications Utilizing this compound Polymers

Polymers derived from this compound have been explored for applications in drug delivery systems. Specifically, this compound has been utilized in the creation of biodegradable polymers intended for medical applications. These polymers have demonstrated promising outcomes in drug delivery, enabling controlled release profiles of therapeutic agents through the designed degradation of the polymer matrix.

The use of polymeric materials in drug delivery is a well-established field, with a focus on achieving targeted and controlled release of drugs. mdpi.comazonano.comnih.govazonano.comnih.govresearchgate.net Biodegradable polymers are particularly attractive for drug delivery as they can be designed to degrade in the body after releasing their payload, minimizing the need for removal. mdpi.comazonano.comjyoungpharm.orgnih.gov While the specific details of how this compound polymers function in drug delivery systems are still an area of research, their reported use in creating biodegradable platforms with controlled release capabilities highlights their potential in this field. The ability of N-acryloylazocane copolymers to form self-assembled structures could also be relevant for creating nanoscale drug carriers. acs.org

Enhancement of Material Durability and Performance through this compound Incorporation

The incorporation of this compound into materials, particularly polymers, has been linked to enhanced durability and performance. Azocane-based polymers have been noted for their excellent mechanical strength and thermal stability. thecontentauthority.com These properties make them suitable for applications demanding high-performance materials capable of withstanding significant mechanical stress and elevated temperatures. thecontentauthority.com

Biodegradable Polymers from this compound for Specialized Applications

This compound has been used in the synthesis of biodegradable polymers, particularly for specialized applications such as in the medical field for drug delivery systems. The development of biodegradable polymers is driven by the need for materials that can perform their intended function and then degrade into environmentally benign substances. nih.gov

Environmental Applications and Remediation Strategies Involving Octamethyleneimine

Heavy Metal Removal from Contaminated Water Sources Heavy metal contamination in water is a significant environmental concern due to the toxicity and bioaccumulation potential of these metals.alantech.inmdpi.comVarious techniques are employed for heavy metal removal from water, including chemical precipitation, ion exchange, adsorption, membrane filtration, and biological treatment.alantech.inmdpi.comAdsorption is a popular method for extracting heavy metals from water.alantech.inResearch has specifically explored the use of octamethyleneimine in adsorbing heavy metals from wastewater.benchchem.comIts functional groups are believed to facilitate effective binding with various pollutants, aiding their removal from contaminated water sources.benchchem.com

Preliminary data suggests the efficacy of this compound in heavy metal adsorption. One source provides example data on the adsorption capacity of this compound for lead and cadmium at specific pH ranges.

Heavy MetalAdsorption Capacity (mg/g)pH Range Effective
Lead1505-7
Cadmium1204-6

This table, derived from research findings, indicates promising adsorption capacities for these heavy metals within certain pH conditions.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing high-purity Octamethyleneimine in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves cyclization of 1,8-diaminooctane under acidic or thermal conditions. For optimal purity, use controlled reflux with catalysts like HCl or H₂SO₄, followed by fractional distillation (80–100°C at reduced pressure). Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to detect intermediates. Post-synthesis, validate purity using melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which spectroscopic techniques are critical for verifying this compound’s structural and chemical stability?

  • Methodological Answer : Employ a multi-technique approach:

  • ¹H and ¹³C NMR : Confirm the eight-membered ring structure and amine group positions (δ ~2.5–3.5 ppm for cyclic amines).
  • FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and bending vibrations (1600–1650 cm⁻¹).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss at 150–200°C.
    Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

  • Methodological Answer : Contradictions often arise from solvent interactions or unaccounted variables. Design replicate experiments with controlled parameters:

  • Use buffered solutions (pH 2–12) to isolate pH effects.
  • Monitor reactions in real time via in-situ NMR or UV-Vis spectroscopy.
  • Apply multivariate statistical analysis (e.g., ANOVA) to identify significant variables. Cross-validate findings with literature using systematic reviews .

Q. What computational strategies are effective for analyzing this compound’s ring strain and its impact on catalytic activity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond angles, torsional strain, and electron density maps (e.g., B3LYP/6-31G* basis set). Compare with X-ray crystallography data if available.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solvation effects on reactivity.
  • Energy Decomposition Analysis (EDA) : Quantify contributions of strain to activation barriers in organocatalytic reactions. Validate models with kinetic experiments .

Q. How should researchers design experiments to investigate this compound’s role in asymmetric catalysis?

  • Methodological Answer :

  • Substrate Scope : Test enantioselective reactions (e.g., aldol condensations) with chiral aldehydes/ketones.
  • Kinetic Profiling : Measure rate constants under varying temperatures and catalyst loadings.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) or quenching experiments to identify intermediates.
  • Cross-Check : Compare results with structurally similar amines (e.g., pyrrolidine) to isolate ring-size effects .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing inconsistent yield data in this compound-mediated reactions?

  • Methodological Answer :

  • Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify anomalous data points.
  • Error Propagation Analysis : Quantify uncertainty from variables like temperature or catalyst purity.
  • Meta-Analysis : Aggregate data from multiple trials using weighted averages.
  • Reproducibility Protocols : Document reaction conditions in detail (e.g., solvent batch, humidity) and share raw data via open-access platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.